molecular formula C7H8BrNO3 B1457248 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 1437312-15-6

2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No. B1457248
CAS RN: 1437312-15-6
M. Wt: 234.05 g/mol
InChI Key: MLWLHCMCNKNLOV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid, also known as BOC-L-2, is a synthetic compound that has gained attention in scientific research for its potential applications in drug discovery and development.

Mechanism of Action

2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid inhibits the activity of the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. By inhibiting this enzyme, 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid reduces the production of cholesterol in the body. Inhibition of HMG-CoA reductase also affects the mevalonate pathway, which is involved in the production of isoprenoids. Isoprenoids are important for the function of proteins involved in cell signaling and proliferation, making 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid has been shown to reduce the levels of cholesterol in the blood of animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the physiological effects of 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid in humans.

Advantages and Limitations for Lab Experiments

One advantage of 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid is its specificity for HMG-CoA reductase. It has been shown to have little to no effect on other enzymes involved in cholesterol biosynthesis. 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid also has a relatively low toxicity, making it a potential candidate for further development. However, one limitation of 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid is its poor solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid. One direction is the development of more efficient synthesis methods that can increase the yield and purity of the product. Another direction is the investigation of the physiological effects of 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid in humans, particularly in the treatment of hypercholesterolemia and cancer. Additionally, the development of analogs of 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid with improved solubility and potency could lead to the discovery of more effective treatments for these conditions.

Scientific Research Applications

2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid has been studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia. 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid has also been investigated for its ability to inhibit the growth of cancer cells, specifically breast cancer cells.

properties

IUPAC Name

6-(bromomethyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c8-3-5-4(7(11)12)1-2-6(10)9-5/h1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWLHCMCNKNLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=C1C(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
Reactant of Route 2
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
Reactant of Route 3
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
Reactant of Route 4
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
Reactant of Route 5
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid

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